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Compound of Interest

Compound Name: Sophoraflavanone H

Cat. No.: B15593419 Get Quote

In the landscape of oncological research, flavonoids have emerged as a significant class of

natural compounds with potent anti-cancer properties. This guide provides a comparative

analysis of the cytotoxicity of Sophoraflavanone G, a notable flavanone from the Sophora

species, against other well-researched flavonoids. The information is tailored for researchers,

scientists, and drug development professionals, presenting key experimental data, detailed

protocols, and visual representations of associated signaling pathways.

Quantitative Cytotoxicity Data
The cytotoxic potential of flavonoids is typically quantified by the half-maximal inhibitory

concentration (IC50), which represents the concentration of a compound required to inhibit

50% of cell growth. The table below summarizes the IC50 values for Sophoraflavanone G and

a selection of other flavonoids against various human cancer cell lines, as documented in

scientific literature. Lower IC50 values are indicative of higher cytotoxic activity.
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Flavonoid Cancer Cell Line IC50 (µM) Reference

Sophoraflavanone G HL-60 (Leukemia) 16.5 [1]

KG-1a (Leukemia)

Not explicitly stated,

but showed strong

cytotoxicity

[2]

EoL-1 (Leukemia)

Not explicitly stated,

but showed strong

cytotoxicity

[2]

MDA-MB-231 (Breast

Cancer)

Not explicitly stated,

but induced apoptosis
[3]

Apigenin
SCC-25 (Squamous

Cell Carcinoma)
43.3 ± 2.0 [4]

TIG-1 (Normal Lung

Fibroblasts)

More toxic than other

tested flavonoids
[5][6]

Luteolin
SCC-25 (Squamous

Cell Carcinoma)
35.7 ± 1.5 [4]

TIG-1 (Normal Lung

Fibroblasts)

More toxic than other

tested flavonoids
[5][6]

HUVE (Normal

Endothelial Cells)

More toxic than other

tested flavonoids
[5][6]

Quercetin Melanoma Cells
Potent cytotoxic

activity
[7]

HUVE (Normal

Endothelial Cells)

More toxic than other

tested flavonoids
[5][6]

Kaempferol
Myeloid Leukemia

Cells

Stronger cytotoxic

activity compared to

lymphocytic leukemia

cells

[7]

Myricetin Lung Cancer Cells Most potent cytotoxic

activity among tested

[7]
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flavonols

Genistein
SCC-25 (Squamous

Cell Carcinoma)
Active [4]

L-02 (Normal Liver

Cells)
47.95 ± 3.01 [8]

HepG2

(Hepatocellular

Carcinoma)

135.95 ± 8.19 [8]

Baicalein HT-29 (Colon Cancer) 39.7 ± 2.3 [9]

Caco-2 (Colon

Cancer)
Induced apoptosis [9]

Note: IC50 values can vary depending on the specific experimental conditions, including the

cell line, exposure time, and assay used.

Experimental Protocols
The evaluation of flavonoid cytotoxicity predominantly relies on in vitro cell viability and

apoptosis assays. Below are detailed methodologies for key experiments cited in the literature.

1. MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase

enzymes reflect the number of viable cells present.

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³

cells/well) and allowed to adhere overnight.

Treatment: Cells are treated with various concentrations of the flavonoid (e.g.,

Sophoraflavanone G) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g.,

DMSO) is also included.
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MTT Incubation: After the treatment period, the medium is replaced with fresh medium

containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO

or isopropanol) is added to dissolve the formazan crystals.

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570

nm) using a microplate reader. The percentage of cell viability is calculated relative to the

control group.

2. Apoptosis Assessment by DAPI Staining

DAPI (4′,6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich

regions in DNA. It is used to observe nuclear condensation and fragmentation, which are

characteristic of apoptosis.

Cell Culture and Treatment: Cells are cultured on coverslips in a petri dish and treated with

the flavonoid of interest.

Fixation: After treatment, the cells are washed with phosphate-buffered saline (PBS) and

fixed with a solution like 4% paraformaldehyde.

Staining: The fixed cells are then stained with a DAPI solution for a short period in the dark.

Microscopy: The coverslips are mounted on microscope slides, and the cells are observed

under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented

nuclei.

3. Western Blot Analysis for Apoptotic Proteins

Western blotting is used to detect specific proteins in a sample and can be employed to

investigate the molecular mechanisms of apoptosis.

Protein Extraction: Following flavonoid treatment, cells are lysed to extract total protein.

Protein Quantification: The concentration of the extracted protein is determined using a

protein assay (e.g., BCA assay).
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SDS-PAGE and Transfer: Equal amounts of protein are separated by size via sodium

dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a

membrane (e.g., PVDF or nitrocellulose).

Immunoblotting: The membrane is blocked and then incubated with primary antibodies

specific to apoptotic proteins (e.g., Caspase-3, Bax, Bcl-2, PARP).

Detection: After washing, the membrane is incubated with a secondary antibody conjugated

to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent

substrate.

Signaling Pathways in Flavonoid-Induced
Cytotoxicity
Flavonoids exert their cytotoxic effects through the modulation of various signaling pathways.

The diagrams below, generated using Graphviz, illustrate key pathways implicated in the anti-

cancer activity of Sophoraflavanone G and other flavonoids.
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Caption: Experimental workflow for assessing flavonoid cytotoxicity.
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Caption: Inhibition of the MAPK pathway by Sophoraflavanone G.

Sophoraflavanone G has been shown to induce apoptosis in human leukemia and breast

cancer cells.[3][10] Its mechanism of action often involves the inhibition of signaling pathways

crucial for cancer cell survival and proliferation, such as the Mitogen-Activated Protein Kinase

(MAPK) and Signal Transducer and Activator of Transcription (STAT) pathways.[10][11] For

instance, Sophoraflavanone G can suppress the activation of MAPK, leading to decreased cell

proliferation and the induction of apoptosis.[3][10] It has also been identified as a novel inhibitor

of STAT signaling by targeting upstream signals.[11][12]

In conclusion, Sophoraflavanone G demonstrates significant cytotoxic and pro-apoptotic effects

against various cancer cell lines, positioning it as a promising candidate for further anti-cancer

drug development. Its efficacy is comparable to, and in some cases potentially greater than,

other well-known flavonoids. The provided data and protocols offer a foundation for

researchers to design and conduct further comparative studies in the field of flavonoid

research.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b15593419?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/31035052/
https://pubmed.ncbi.nlm.nih.gov/26916921/
https://pubmed.ncbi.nlm.nih.gov/26916921/
https://pubmed.ncbi.nlm.nih.gov/23962443/
https://pubmed.ncbi.nlm.nih.gov/31035052/
https://pubmed.ncbi.nlm.nih.gov/26916921/
https://pubmed.ncbi.nlm.nih.gov/23962443/
https://www.researchgate.net/publication/256073750_Sophoraflavanone_G_induces_apoptosis_of_human_cancer_cells_by_targeting_upstream_signals_of_STATs
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15593419?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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